![molecular formula C20H15F3N4O5 B15001795 N-[1-(furan-2-ylmethyl)-2-hydroxy-4,6-dioxo-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide](/img/structure/B15001795.png)
N-[1-(furan-2-ylmethyl)-2-hydroxy-4,6-dioxo-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a pyrrolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.
Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the coupling of the pyrrolopyrimidine intermediate with 4-methylbenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrrolopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrrolopyrimidine core may produce dihydropyrrolopyrimidines.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(METHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE
- N-{1-[(THIOPHEN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE
Uniqueness
The presence of the trifluoromethyl group and the furan ring in N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-4-METHYLBENZAMIDE imparts unique chemical and biological properties compared to similar compounds. These structural features may enhance its stability, reactivity, and potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15F3N4O5 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H15F3N4O5/c1-10-4-6-11(7-5-10)15(28)26-19(20(21,22)23)13-14(24-17(19)30)27(18(31)25-16(13)29)9-12-3-2-8-32-12/h2-8H,9H2,1H3,(H,24,30)(H,26,28)(H,25,29,31) |
InChI Key |
WILNNEXLSOHUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CC4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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